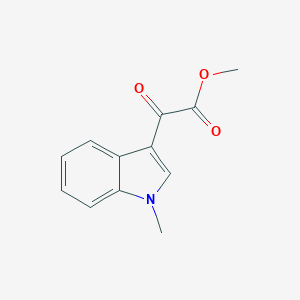

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

Description

Chemical Structure: The compound, also known as methyl indolyl-3-glyoxylate, is an indole derivative with a methyl ester group at the oxoacetic acid moiety and a methyl substituent at the indole nitrogen (N1) . Its molecular formula is C₁₂H₁₁NO₃ (MW: 217.22 g/mol) .

Synthesis:

It is synthesized via Friedel-Crafts acylation of 1-methylindole with methyl oxalyl chloride, yielding 76.8% as a light yellow solid with a melting point of 73–74°C . Key spectral data include:

- ¹H-NMR (CDCl₃): δ 8.51–8.42 (m, 1H), 8.35 (s, 1H), 7.39–7.36 (m, 3H), 3.96 (s, 3H, OCH₃), 3.88 (s, 3H, NCH₃) .

- ESI-MS: m/z [M+H]⁺ 218 .

Applications:

Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in indole alkaloid derivatization .

Properties

IUPAC Name |

methyl 2-(1-methylindol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-7-9(11(14)12(15)16-2)8-5-3-4-6-10(8)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHIWUQNUXJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403449 | |

| Record name | Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151490-40-3 | |

| Record name | Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (1-methylindolyl-3)-glyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. The indole ring system allows it to form hydrogen bonds and π-π interactions with various biological targets. This can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester, also known as MIAM, is an indole derivative with significant potential in medicinal chemistry. It exhibits various biological activities, particularly in anticancer and antimicrobial applications. The compound is characterized by its unique structure, which combines an indole moiety with a keto acid framework, enhancing its reactivity and biological interactions.

- Chemical Formula : C₁₂H₁₁NO₃

- CAS Number : 151490-40-3

- Molecular Weight : 219.23 g/mol

The biological activity of MIAM is primarily attributed to its ability to interact with various enzymes and proteins. The indole ring allows for hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to biological targets. Notably, MIAM has been shown to inhibit protein kinase C (PKC), a key enzyme involved in cell signaling pathways that regulate cell growth and differentiation .

Anticancer Activity

MIAM has demonstrated promising anticancer effects in several studies:

- Cell Line Studies : MIAM was tested on human hepatocellular carcinoma (HCC) Bel-7402 cells and its 5-fluorouracil resistant variant (Bel-7402/5FU). The compound inhibited cell growth more effectively in the resistant variant, suggesting a potential mechanism for overcoming drug resistance. The action was linked to increased levels of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest at the G0/G1 phase .

- In Vivo Studies : In a S180 sarcoma mouse model, MIAM significantly inhibited tumor growth at various dosages (0.45 mg/kg, 4.5 mg/kg, and 45 mg/kg), achieving inhibition rates of 19.5%, 40.7%, and 67.8% respectively without notable toxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Tests : MIAM exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the disruption of bacterial DNA processes through intercalation, similar to other known antibacterial agents .

Structure-Activity Relationship (SAR)

The unique combination of the indole structure with keto acid functionalities enhances MIAM's biological efficacy compared to structurally similar compounds. A comparative analysis highlights its distinct properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 3-indoleglyoxylate | Indole ring present | Different position of the keto group |

| Indole-3-acetic acid | Indole ring present | Plant hormone with different biological roles |

| 1-Methylindole | Simple indole structure | Lacks keto and ester functionalities |

Case Studies and Research Findings

Recent research has focused on elucidating the mechanisms underlying MIAM's efficacy:

- Mechanistic Insights : Studies indicate that MIAM activates NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways, which are critical for inducing apoptosis in cancer cells. Silencing SIRT3 reduced the compound's inhibitory effects, demonstrating its role in mediating MIAM's anticancer properties .

- Synergistic Effects : When combined with other therapeutic agents, MIAM showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Future Directions

Ongoing research aims to further clarify the pharmacokinetics and long-term effects of MIAM. Investigations into its safety profile and potential side effects are crucial for developing it as a therapeutic agent.

Preparation Methods

Reaction Mechanism and Conditions

1-Methylindole reacts with oxalyl chloride in diethyl ether at 0–5°C to form the intermediate acyl chloride. Subsequent quenching with methanol or sodium methoxide at low temperatures (−65°C to 0°C) yields the methyl ester. The exothermic nature of the acylation step necessitates stringent temperature control to minimize side reactions such as polymerization or decomposition.

Example Procedure

-

Acylation : 1-Methylindole (1.00 g, 6.80 mmol) is dissolved in diethyl ether (14 mL) at 0°C. Oxalyl chloride (0.68 mL, 17.2 mmol) is added dropwise, forming a yellow slurry. The mixture is stirred for 1.5 hours at 0–5°C.

-

Esterification : The slurry is cooled to −65°C, and a 25% sodium methoxide solution in methanol (7.80 mL, 34.1 mmol) is added. After warming to room temperature, methanol (60 mL) is introduced to complete esterification.

-

Isolation : The product precipitates as a yellow solid, isolated via suction filtration with a yield of 82–98%.

Critical Parameters

-

Temperature : Maintaining temperatures below −60°C during esterification prevents byproduct formation.

-

Solvent Choice : Diethyl ether facilitates intermediate stability, while methanol acts as both a nucleophile and solvent.

-

Scalability : This method is scalable to industrial production, with continuous flow reactors enhancing efficiency.

Alternative Synthesis via Methyl Oxalyl Chloride Reflux

A less common but efficient approach employs methyl oxalyl chloride under reflux conditions, bypassing the need for separate acylation and esterification steps.

Procedure and Optimization

1-Methylindole is refluxed with methyl oxalyl chloride in toluene or dichloromethane, directly forming the methyl ester. This one-pot method reduces reaction time but requires anhydrous conditions and precise stoichiometry.

Example Protocol

Advantages and Limitations

-

Efficiency : Eliminates the low-temperature quenching step, simplifying the process.

-

Purity Challenges : Requires chromatography for purification if side products form during reflux.

N-Alkylation Followed by Acylation and Esterification

For substrates where 1-methylindole is unavailable, a three-step synthesis starting from indole provides an alternative route.

Stepwise Synthesis

-

N-Alkylation : Indole is alkylated with methyl iodide in the presence of a base (e.g., NaH) to yield 1-methylindole.

-

Acylation : The product is treated with oxalyl chloride in diethyl ether, forming the acyl chloride intermediate.

-

Esterification : Methanol is added to quench the reaction, yielding the final ester.

Key Data

Practical Considerations

-

Cost : Additional steps increase production costs, making this method less favorable for large-scale synthesis.

-

Flexibility : Suitable for synthesizing analogs with varied N-alkyl groups.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical metrics of each method:

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid methyl ester?

- Methodology : The compound is synthesized via alkylation of 3-indoleglyoxylic acid derivatives. A reported procedure involves reacting sodium hydride (NaH) with 3-indoleglyoxylic acid methyl ester in N,N-dimethylformamide (DMF), followed by methylation using methyl iodide (CH₃I). The reaction mixture is quenched with water, acidified, and purified via silica gel chromatography (petroleum ether/ethyl acetate). Yield optimization is critical, as one protocol achieved only 33% yield due to competing side reactions .

- Key Considerations : Monitor reaction temperature (0°C to room temperature) and stoichiometry to minimize byproducts. Purification via column chromatography is essential for isolating the target ester .

Q. How can spectroscopic techniques validate the structural and vibrational properties of this compound?

- Methodology : Use FT-IR (400–4000 cm⁻¹) to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹). FT-Raman (100–4000 cm⁻¹) complements IR by resolving conjugated π-system vibrations. ¹H/¹³C NMR confirms substitution patterns: the methyl ester group appears as a singlet at δ ~3.8 ppm, while indole protons resonate between δ 7.0–8.2 ppm. Compare experimental data with theoretical calculations (e.g., DFT) for validation .

- Quality Control : Ensure spectral resolution ≤2 cm⁻¹ for vibrational studies and use deuterated solvents (e.g., DMSO-d₆) for NMR .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Though not classified under GHS, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates. The compound is reported as a grey solid with no acute toxicity data, but assume irritant potential for eyes/skin .

- First Aid : Flush eyes with water for 15 minutes if exposed. For skin contact, wash with soap and water. Consult safety data sheets (SDS) from suppliers like Kishida Chemical for specific guidance .

Advanced Research Questions

Q. How do computational studies enhance understanding of this compound’s electronic properties?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and charge transfer dynamics. Studies on analogous indole derivatives reveal that electron-withdrawing groups (e.g., oxoacetate) lower HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions .

- Validation : Cross-validate computed vibrational frequencies (scaled by 0.961) with experimental FT-IR/Raman spectra to refine force fields .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Crystallization : Grow single crystals via slow evaporation from methanol/water mixtures. Use X-ray diffraction (Cu-Kα radiation) for structure determination. Refinement with SHELXL is ideal for small molecules, enabling precise bond-length/angle measurements. For twinned crystals, employ SHELXD for phase resolution .

- Case Study : A fluoro-substituted analog (methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) crystallized in a monoclinic system (P2₁/c space group) with Z = 4, validated via R-factor convergence (<0.05) .

Q. What mechanistic insights explain the pharmacological activity of this compound’s ester moiety?

- Structure-Activity Relationship (SAR) : The ester group enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with amino acid ester moieties (e.g., glycine ethyl ester) exhibit nootropic activity by modulating acetylcholine esterase or NMDA receptors. Synthesize analogs via esterification of 2-(benzoylamino)indole precursors and screen for neuroprotective effects in vitro .

- Experimental Design : Use cell-based assays (e.g., SH-SY5Y neuroblastoma) to evaluate cytotoxicity and neuroprotection against oxidative stress. Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.